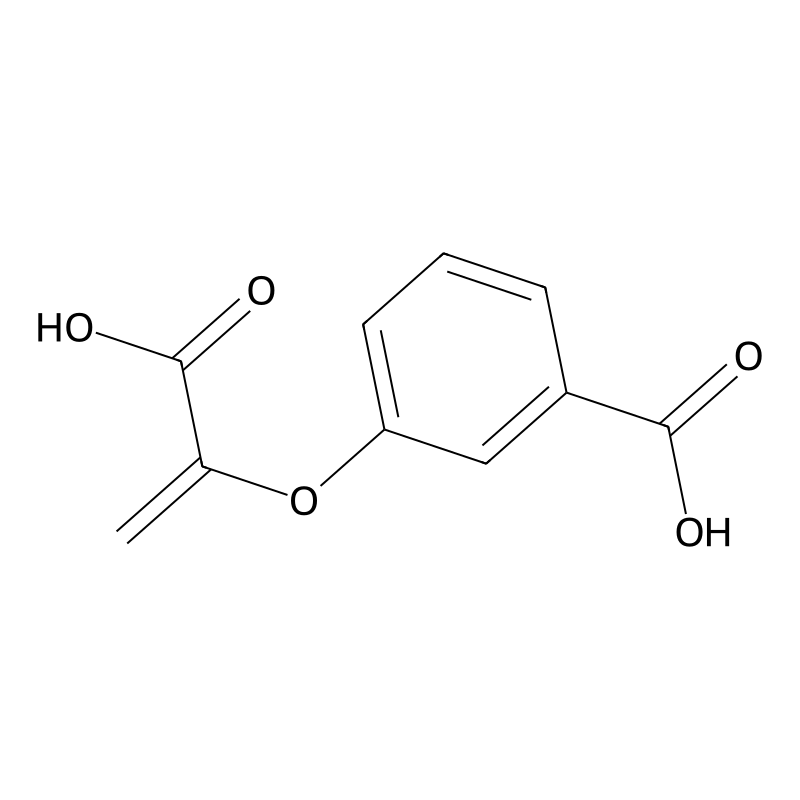

3-(1-Carboxyvinyloxy)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(1-Carboxyvinyloxy)benzoic acid (CAS: 16929-37-6), also known as deoxydehydrochorismic acid, is an aromatized, dehydroxylated structural analog of chorismate. In biochemical procurement, it is primarily sourced as a stable, non-metabolizable tool compound for the study and inhibition of chorismate-utilizing enzymes (CUEs) within the MST (Menaquinone, Siderophore, Tryptophan) family. Unlike native substrates, this compound retains the critical enolpyruvyl ether side chain required for active site recognition while utilizing an aromatic core to prevent spontaneous pericyclic degradation . This makes it an essential baseline reagent for researchers conducting high-throughput screening, steady-state kinetic assays, and structural biology studies targeting bacterial virulence pathways, specifically those involving salicylate synthase (MbtI) and anthranilate synthase (AS)[1].

Substituting 3-(1-Carboxyvinyloxy)benzoic acid with natural chorismate or isochorismate is unviable for prolonged biochemical assays and structural biology workflows. Natural chorismate is highly unstable in aqueous environments, undergoing spontaneous [3,3]-sigmatropic rearrangement to prephenate or elimination to 4-hydroxybenzoate with a half-life of approximately 15 hours at 37°C [1]. This rapid degradation confounds inhibition kinetics and ruins prolonged co-crystallization trials. Conversely, generic benzoic acid derivatives lack the essential enolpyruvyl moiety and fail to bind the MST enzyme active sites [2]. By aromatizing the cyclohexadiene ring and removing the hydroxyl group, 3-(1-Carboxyvinyloxy)benzoic acid completely halts these spontaneous degradation pathways while preserving the exact spatial geometry needed to competitively inhibit CUEs, ensuring absolute reproducibility in multi-day assay formats.

References

- [1] T. C. M. L. et al., 'Chorismate- and isochorismate converting enzymes: versatile catalysts acting on an important metabolic node', RSC Chem. Biol., 2021, 2, 731-748.

- [2] Manos-Turvey, A., et al. 'Inhibition studies of Mycobacterium tuberculosis salicylate synthase (MbtI).' ChemMedChem 5.7 (2010): 1067-1079.

Potent Inhibition of Anthranilate Synthase (AS) for Tryptophan Pathway Assays

In targeted enzymatic assays, 3-(1-Carboxyvinyloxy)benzoic acid demonstrates high-affinity competitive inhibition of anthranilate synthase (AS) from Serratia marcescens, yielding a Ki value of 3.2 µM . When compared to its activity against MbtI (Ki = 500 µM), the compound shows a >150-fold selectivity preference for AS [1]. This low-micromolar potency makes it a superior positive control and reference inhibitor for screening campaigns aimed at disrupting bacterial tryptophan biosynthesis, outperforming simpler structural analogs that fail to achieve sub-100 µM affinity.

| Evidence Dimension | Binding affinity (Ki) for target enzymes |

| Target Compound Data | Ki = 3.2 µM (against Anthranilate Synthase) |

| Comparator Or Baseline | MbtI (Ki = 500 µM) |

| Quantified Difference | >150-fold higher affinity for AS over MbtI |

| Conditions | In vitro competitive enzymatic inhibition assay |

Provides a highly potent, validated reference inhibitor for laboratories developing novel broad-spectrum antibiotics targeting the bacterial tryptophan biosynthesis pathway.

Aqueous Stability for Prolonged Structural Biology Workflows

The primary procurement driver for 3-(1-Carboxyvinyloxy)benzoic acid over natural substrates is its absolute aqueous stability. Natural chorismate degrades spontaneously via Claisen rearrangement with a half-life (t1/2) of ~15 hours under physiological conditions (37°C, pH 7.0), making it incompatible with multi-day X-ray crystallography vapor diffusion drops [1]. The aromatized core of 3-(1-Carboxyvinyloxy)benzoic acid eliminates this reactivity, providing a stable, non-metabolizable ligand that remains intact indefinitely in aqueous buffers[2]. This allows for the successful generation of high-resolution ligand-bound co-crystals of MST family enzymes, which is impossible with the native substrate.

| Evidence Dimension | Aqueous stability (t1/2) at physiological pH |

| Target Compound Data | Indefinitely stable in aqueous buffer (no spontaneous rearrangement) |

| Comparator Or Baseline | Natural chorismate (t1/2 ~ 15 hours at 37°C) |

| Quantified Difference | Complete elimination of spontaneous degradation pathways |

| Conditions | Aqueous physiological buffer (pH 7.0, 37°C) and prolonged crystallization sitting drops |

Eliminates ligand degradation as a failure point in structural biology, ensuring reliable co-crystallization for structure-based drug design.

Validated Baseline for MbtI Siderophore Inhibition Studies

As a structural probe for Mycobacterium tuberculosis virulence, 3-(1-Carboxyvinyloxy)benzoic acid effectively inhibits the salicylate synthase MbtI with a Ki of 500 µM . While newer, highly optimized transition-state analogs may achieve lower Ki values, this compound serves as the fundamental, commercially available baseline for the isochorismate-mimic class [1]. Unlike simple benzoate fragments that exhibit negligible binding, the presence of the enolpyruvyl group ensures specific active-site engagement, making it an essential control compound for validating novel MbtI high-throughput screening assays .

| Evidence Dimension | Inhibitory baseline for MbtI assays |

| Target Compound Data | Ki = 500 µM (MbtI) |

| Comparator Or Baseline | Simple benzoate fragments (negligible specific binding) |

| Quantified Difference | Specific, quantifiable active-site engagement vs. no specific inhibition |

| Conditions | In vitro MbtI enzymatic assay (mycobactin biosynthesis pathway) |

Serves as a reliable, commercially accessible positive control for validating assays targeting tuberculosis iron-acquisition pathways.

Structure-Based Drug Design (SBDD) for MST Enzymes

Due to its indefinite aqueous stability compared to natural chorismate (t1/2 ~ 15 hours), this compound is the preferred non-metabolizable ligand for X-ray crystallography and NMR studies. It enables the reliable capture of active-site conformations in chorismate-utilizing enzymes (CUEs) without the risk of spontaneous ligand degradation during prolonged crystallization trials[1].

High-Throughput Screening (HTS) for Novel Antibiotics

With a highly potent Ki of 3.2 µM against anthranilate synthase (AS), this compound is an ideal reference inhibitor for HTS campaigns targeting the bacterial tryptophan biosynthesis pathway. It provides a stable, quantifiable baseline for evaluating the potency of new small-molecule hits .

Tuberculosis Virulence and Siderophore Research

As a validated inhibitor of MbtI (Ki = 500 µM), it is utilized in biochemical assays to study the disruption of mycobactin biosynthesis in Mycobacterium tuberculosis. It serves as a commercially accessible control for evaluating next-generation iron-acquisition inhibitors.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types